molecular formula C13H19NO2 B1283162 (1-Benzylpyrrolidine-3,4-diyl)dimethanol CAS No. 1256106-48-5

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Cat. No. B1283162
M. Wt: 221.29 g/mol
InChI Key: HLFKLRXUZKUZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399465B2

Procedure details

To a cooled (0° C.) solution of 1-benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (8.66 g, 31.2 mmol) in THF (40 mL) was added LAH (2 M in THF, 62 mL, 62 mmol) over a ten minute period. The reaction mixture was stirred while warming (rt, 17 h). The reaction mixture was then cooled (0° C.), and stirred (15 min), and slowly treated sequentially with an addition of H2O (2.8 mL), 2 M NaOH (4.3 mL), and H2O (8.5 mL). The reaction mixture was then heated to reflux (64° C., 1 h). The reaction mixture was cooled and filtered through Celite® and the solid was washed with EtOAc. The filtrate was concentrated in vacuo to afford the title compound as a yellow oil (7.89 g, 100%). 1H NMR (500 MHz, CDCl3): 7.38-7.21 (m, 5H), 3.84-3.70 (m, 4H), 3.65-3.59 (m, 2H), 2.70-2.58 (m, 4H), 2.58-2.47 (m, 2H).
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH:9]([C:10](OC)=[O:11])[CH2:8][N:7]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:14]([N:7]1[CH2:8][CH:9]([CH2:10][OH:11])[CH:5]([CH2:3][OH:2])[CH2:6]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
COC(=O)C1CN(CC1C(=O)OC)CC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
O
Name
Quantity
4.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled (0° C.)
STIRRING
Type
STIRRING
Details
stirred (15 min)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (64° C., 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
the solid was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08399465B2

Procedure details

To a cooled (0° C.) solution of 1-benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (8.66 g, 31.2 mmol) in THF (40 mL) was added LAH (2 M in THF, 62 mL, 62 mmol) over a ten minute period. The reaction mixture was stirred while warming (rt, 17 h). The reaction mixture was then cooled (0° C.), and stirred (15 min), and slowly treated sequentially with an addition of H2O (2.8 mL), 2 M NaOH (4.3 mL), and H2O (8.5 mL). The reaction mixture was then heated to reflux (64° C., 1 h). The reaction mixture was cooled and filtered through Celite® and the solid was washed with EtOAc. The filtrate was concentrated in vacuo to afford the title compound as a yellow oil (7.89 g, 100%). 1H NMR (500 MHz, CDCl3): 7.38-7.21 (m, 5H), 3.84-3.70 (m, 4H), 3.65-3.59 (m, 2H), 2.70-2.58 (m, 4H), 2.58-2.47 (m, 2H).
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH:9]([C:10](OC)=[O:11])[CH2:8][N:7]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:14]([N:7]1[CH2:8][CH:9]([CH2:10][OH:11])[CH:5]([CH2:3][OH:2])[CH2:6]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
COC(=O)C1CN(CC1C(=O)OC)CC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
O
Name
Quantity
4.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled (0° C.)
STIRRING
Type
STIRRING
Details
stirred (15 min)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (64° C., 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
the solid was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08399465B2

Procedure details

To a cooled (0° C.) solution of 1-benzyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (8.66 g, 31.2 mmol) in THF (40 mL) was added LAH (2 M in THF, 62 mL, 62 mmol) over a ten minute period. The reaction mixture was stirred while warming (rt, 17 h). The reaction mixture was then cooled (0° C.), and stirred (15 min), and slowly treated sequentially with an addition of H2O (2.8 mL), 2 M NaOH (4.3 mL), and H2O (8.5 mL). The reaction mixture was then heated to reflux (64° C., 1 h). The reaction mixture was cooled and filtered through Celite® and the solid was washed with EtOAc. The filtrate was concentrated in vacuo to afford the title compound as a yellow oil (7.89 g, 100%). 1H NMR (500 MHz, CDCl3): 7.38-7.21 (m, 5H), 3.84-3.70 (m, 4H), 3.65-3.59 (m, 2H), 2.70-2.58 (m, 4H), 2.58-2.47 (m, 2H).
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH:9]([C:10](OC)=[O:11])[CH2:8][N:7]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:14]([N:7]1[CH2:8][CH:9]([CH2:10][OH:11])[CH:5]([CH2:3][OH:2])[CH2:6]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
COC(=O)C1CN(CC1C(=O)OC)CC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
2.8 mL
Type
reactant
Smiles
O
Name
Quantity
4.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled (0° C.)
STIRRING
Type
STIRRING
Details
stirred (15 min)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (64° C., 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
the solid was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.89 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 114.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.